4,4'-Dibromobiphenyl-2,2'-diamine
Overview
Description
4,4’-Dibromobiphenyl-2,2’-diamine is a chemical compound with the molecular formula C12H10Br2N2 . It is a useful intermediate for the formation of fused heterocyclic rings such as carbazoles, dibenzosiloles, and dibenzoselenophenes .
Molecular Structure Analysis
The molecular structure of 4,4’-Dibromobiphenyl-2,2’-diamine consists of two benzene rings connected by a single bond, with bromine and amine groups attached at the 4,4’ and 2,2’ positions respectively . The exact 3D structure is not available in the search results.Chemical Reactions Analysis
4,4’-Dibromobiphenyl-2,2’-diamine is a product of the reduction of 4,4’-Dibromo-2,2’-dinitrobiphenyl . It can be used as an intermediate in the formation of fused heterocyclic rings .Physical And Chemical Properties Analysis
4,4’-Dibromobiphenyl-2,2’-diamine is a solid with a melting point of 192-194°C and a predicted boiling point of 436.5±40.0°C . It has a predicted density of 1.784±0.06 g/cm3 and a predicted pKa of 2.79±0.10 .Scientific Research Applications
Application 1: Synthesis of Oxadiamine N, N, N′, N′-Tetraaryl Derivatives
- Summary of the Application : This compound is used in the synthesis of oxadiamine N, N, N′, N′-tetraaryl derivatives. These derivatives are then used in the formation of bismacrocyclic compounds .
- Methods of Application : The Pd-catalyzed tetraarylation of diamines and oxadiamines with 2,7-dibromonaphthalenes and 4,4′-dibromobiphenyl was studied. These reactions gave the corresponding N,N,N ′, N ′-tetra (bromoaryl) derivatives in the yields up to 50% .
- Results or Outcomes : The product yields strongly depend on the structure of the starting diamines. The synthesized compounds were involved in the Pd-catalyzed amination with 2 equiv. of oxadiamines to give bismacrocyclic compounds .
Application 2: Impedance Sensing Platform
- Summary of the Application : 4,4’-Dibromobiphenyl is used in the fabrication of an impedance sensing platform based on a molecularly imprinted polymerized ionic liquid film/gold nanoparticle-modified glassy carbon electrode .
- Methods of Application : 1-Vinyl-3-butyl-imidazolium hexafluorophosphate (VBimPF 6) was used as a functional monomer to fabricate an imprinted film onto a glassy carbon electrode modified with gold nanoparticle under the conditions applying 4,4′-dibromobiphenyl (DiBB) as a template .
- Results or Outcomes : The imprinted film exhibited high selectivity and sensitivity in the determination of DiBB. Under optimized conditions, the charge transfer resistance attributed to the interaction of DiBB with the electrode was found linearly related to the logarithm of DiBB concentration in the range from 0.005 to 10.0 μM. The estimated detection limit is 0.001 μM (S/ N =\u20093) .
Application 3: Fire Retardants and Plasticizers
- Summary of the Application : 4,4’-Dibromobiphenyl-2,2’-diamine is commonly used as fire retardants and plasticizers . Fire retardants are materials that inhibit or resist the spread of fire. Plasticizers are substances added to materials to increase their plasticity or decrease their viscosity.
- Methods of Application : The specific methods of application can vary widely depending on the specific use case. Generally, the compound would be mixed with the material during the manufacturing process to impart the desired properties .
- Results or Outcomes : The addition of 4,4’-Dibromobiphenyl-2,2’-diamine can significantly enhance the fire resistance and plasticity of the material .
Application 4: Gas Chromatography and Liquid Chromatography Analysis
- Summary of the Application : 4,4’-Dibromobiphenyl-2,2’-diamine is used in gas chromatography and liquid chromatography analysis . These are analytical techniques used to separate, identify, and quantify components in a mixture.
- Methods of Application : In gas and liquid chromatography, the compound would be used as a standard or reference compound. It would be introduced into the chromatography system, and its behavior compared to the behavior of the compounds being analyzed .
- Results or Outcomes : The use of 4,4’-Dibromobiphenyl-2,2’-diamine can help to accurately identify and quantify the components of a mixture .
Application 5: Synthesis of Bismacrocyclic Compounds
- Summary of the Application : This compound is used in the synthesis of bismacrocyclic compounds . These compounds have potential applications in various fields such as medicine and materials science.
- Methods of Application : The Pd-catalyzed tetraarylation of diamines and oxadiamines with 2,7-dibromonaphthalenes and 4,4′-dibromobiphenyl was studied. These reactions gave the corresponding N,N,N ′, N ′-tetra (bromoaryl) derivatives in the yields up to 50% .
- Results or Outcomes : The product yields strongly depend on the structure of the starting diamines. The synthesized compounds were involved in the Pd-catalyzed amination with 2 equiv. of oxadiamines to give bismacrocyclic compounds .
Application 6: Chemical Reference Standard
- Summary of the Application : 4,4’-Dibromobiphenyl-2,2’-diamine is often used as a chemical reference standard in analytical chemistry . It can be used to calibrate instruments or to verify the accuracy of a specific analytical method.
- Methods of Application : The compound would be prepared in a known concentration and then analyzed using the instrument or method being calibrated or verified .
- Results or Outcomes : The use of 4,4’-Dibromobiphenyl-2,2’-diamine as a reference standard can help to ensure the accuracy and reliability of analytical results .
Safety And Hazards
properties
IUPAC Name |
2-(2-amino-4-bromophenyl)-5-bromoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMFBDNQPKWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C2=C(C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459259 | |
Record name | 2,2'-diamino-4,4'-dibromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromobiphenyl-2,2'-diamine | |
CAS RN |
136630-36-9 | |
Record name | 2,2'-diamino-4,4'-dibromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136630-36-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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